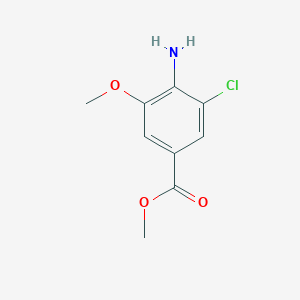

methyl 4-amino-3-chloro-5-methoxybenzoate

描述

属性

IUPAC Name |

methyl 4-amino-3-chloro-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFOVONASLGQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Chlorination of Methyl 4-Amino-3-Methoxybenzoate

Method Overview:

This approach involves chlorinating methyl 4-amino-3-methoxybenzoate at the aromatic ring to introduce the chloro substituent at the 3-position, resulting in methyl 4-amino-3-chloro-5-methoxybenzoate.

- Starting Material: Methyl 4-amino-3-methoxybenzoate

- Reagent: N-chlorosuccinimide (NCS)

- Solvent: Dichloromethane (DCM)

- Reaction Conditions: Room temperature, overnight stirring

Methyl 4-amino-3-methoxybenzoate + N-chlorosuccinimide → this compound

Data Summary:

| Parameter | Details |

|---|---|

| Yield | Approximately 82% |

| Reaction Temperature | 20°C (room temperature) |

| Reaction Time | Overnight (~12 hours) |

| Purification | Column chromatography |

Research Findings:

This method is efficient, with high yields, and is suitable for large-scale synthesis. The chlorination selectively occurs at the 3-position due to activating effects of the amino and methoxy groups.

Methylation of 4-Amino-3-Chlorosalicylic Acid

Method Overview:

This route involves methylating 4-amino-3-chlorosalicylic acid to obtain this compound.

- Starting Material: 4-Amino-3-chlorosalicylic acid

- Reagent: Dimethyl sulfate or methyl iodide (methylating agents)

- Conditions: Methylation under basic conditions, typically using potassium hydroxide (KOH)

4-Amino-3-chlorosalicylic acid + methylating agent → this compound

Research Findings:

Morimoto et al. demonstrated methylation of salicylic acid derivatives without protecting the amino group, achieving efficient methylation at the hydroxyl group, which then facilitates substitution at the amino group.

Hydrolysis and Subsequent Chlorination

Method Overview:

This multi-step process involves hydrolyzing methyl esters to their corresponding acids, chlorinating the aromatic ring, and then introducing the amino group.

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Hydrolysis of methyl ester | Sodium hydroxide (NaOH), aqueous | Converts methyl ester to acid |

| 2 | Chlorination of aromatic acid | N-chlorosuccinimide (NCS), DCM | Selective chlorination at 3-position |

| 3 | Amino group introduction | Reduction or substitution reactions | Final compound formation |

Research Findings:

This method allows precise control over substitution patterns, with the hydrolysis step being crucial for subsequent chlorination and amino substitution. It is adaptable for various substituted benzoates.

Industrial Synthesis via Phosphazoid Activation

Method Overview:

A notable industrial method activates the amino group of the precursor using phosphorus trichloride, enabling direct condensation with suitable intermediates.

- Activation of amino groups with phosphorus trichloride (PCl₃) to form phosphazo derivatives

- Reaction with chlorinated intermediates to yield the target compound

Research Findings:

This method, detailed in patent literature, offers high yields (~80-90%) and is suitable for large-scale production, emphasizing process efficiency and cost-effectiveness.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Chlorination | Methyl 4-amino-3-methoxybenzoate | N-chlorosuccinimide | Room temperature, overnight | 82% | High yield, straightforward | Requires pure starting material |

| Methylation of Salicylic Acid Derivatives | 4-Amino-3-chlorosalicylic acid | Dimethyl sulfate or methyl iodide | Basic conditions | Not specified | No protecting groups needed | Methylation selectivity |

| Hydrolysis & Chlorination | Methyl ester | NaOH, NCS | Reflux, controlled | Variable | Precise substitution control | Multi-step process |

| Industrial Activation | Various intermediates | PCl₃ | Controlled temperature | 80-90% | Suitable for scale | Requires specialized equipment |

化学反应分析

Types of Reactions

methyl 4-amino-3-chloro-5-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

科学研究应用

Chemistry

Methyl 4-amino-3-chloro-5-methoxybenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique combination of functional groups allows for various chemical reactions, including:

- Oxidation: Conversion to quinones or other derivatives.

- Reduction: Transformation of nitro groups to amino groups.

- Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles.

Biology

In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that it may inhibit specific enzymes involved in cell proliferation, making it a candidate for anticancer drug development.

Medicine

Research is ongoing to explore its potential as a pharmaceutical agent. Notably, it has been studied for:

- Anticancer Activity: It may interact with molecular targets related to cancer pathways.

- Antimicrobial Activity: Demonstrated effectiveness against various pathogens.

Industrial Applications

In industrial settings, this compound is utilized in the production of:

- Dyes and Pigments: Its chemical properties make it suitable for creating vibrant colors.

- Specialty Chemicals: Used in synthesizing various materials due to its reactivity.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity through apoptosis induction.

Case Study 2: Antimicrobial Effects

Another research article focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

作用机制

The mechanism of action of benzoic acid, 4-amino-3-chloro-5-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed comparison of methyl 4-amino-3-chloro-5-methoxybenzoate with its analogs, focusing on substituent variations, physicochemical properties, and applications.

Substituent Variations and Structural Analogues

Physicochemical and Reactivity Differences

- Electron Effects: The original compound’s amino and methoxy groups are electron-donating, enhancing resonance stability, while the chlorine atom provides moderate electron withdrawal.

- Ester Group Influence: Ethyl esters (e.g., ethyl 4-amino-3-chloro-5-methoxybenzoate) exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, affecting bioavailability in drug formulations .

- Halogen vs. Nitro Groups: Methyl 4-amino-3-methoxy-5-nitrobenzoate’s nitro group introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution compared to the chlorine in the original compound .

生物活性

Methyl 4-amino-3-chloro-5-methoxybenzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an amino group, a chloro substituent, and a methoxy group attached to a benzoate framework. The molecular formula is with a molecular weight of approximately 229.65 g/mol. This structural configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell proliferation and inflammatory pathways. For instance, it may interfere with the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .

- Receptor Interaction : Its amino group can form hydrogen bonds with active sites on receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. For example, it has shown efficacy against breast cancer cell lines by promoting cell death through caspase activation .

Case Studies

- Antimicrobial Efficacy :

- Anticancer Research :

Data Tables

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling methyl 4-amino-3-chloro-5-methoxybenzoate in laboratory settings?

- Answer : Standard safety practices include wearing nitrile gloves (inspected prior to use) and a flame-retardant lab coat. Respiratory protection is advised if aerosolization occurs. Contaminated gloves must be disposed of according to local regulations. In case of skin contact, wash immediately with water and consult a physician .

Q. How can researchers optimize the synthesis of this compound derivatives for medicinal applications?

- Answer : A common approach involves coupling reactions with glycine esters followed by catalytic hydrogenation to remove protecting groups (e.g., benzyl esters). Reaction conditions (temperature, solvent polarity) significantly impact yield. For example, using dichloromethane as a solvent at 0–5°C minimizes side reactions .

| Step | Key Parameters | Yield Range |

|---|---|---|

| Coupling reaction | 0–5°C, DCM solvent | 60–75% |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C catalyst, ethanol | 85–92% |

Q. What analytical techniques are critical for confirming the structure of this compound?

- Answer : High-Resolution Mass Spectrometry (HRMS) at 70 eV provides precise molecular ion data. Combustion analysis (C, H, N) validates elemental composition, while ¹H/¹³C NMR resolves substituent positions. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity in receptor-binding assays?

- Answer : Substituting chlorine at position 3 with bromine (as in ) increases steric bulk, altering dopamine D2 receptor affinity. Computational docking studies (e.g., AutoDock Vina) predict binding modes, while in vitro assays quantify IC₅₀ values. For example, brominated analogs show 2–3× higher 5-HT3 receptor antagonism .

Q. What strategies mitigate conflicting bioactivity data in studies of this compound derivatives?

- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, ligand concentration). Normalize data using internal controls (e.g., reference antagonists) and validate via orthogonal assays (radioligand binding vs. functional cAMP assays). Meta-analyses of published IC₅₀ values can identify outliers .

Q. How can researchers design derivatives for material science applications (e.g., liquid crystals or polymers)?

- Answer : Introduce alkyl chains (e.g., hexyloxy groups) to enhance thermal stability. Mesomorphic properties are assessed via differential scanning calorimetry (DSC) and polarized optical microscopy. For example, 4-(hexyloxy)phenyl benzoate derivatives exhibit nematic phases at 120–150°C .

| Derivative | Phase Transition Temp. (°C) | Application |

|---|---|---|

| Hexyloxy-substituted benzoate | 120–150 (nematic) | Liquid crystal displays |

| Trifluoromethyl analog | >200 (amorphous) | High-temperature resins |

Q. What mechanistic insights explain the compound’s role in anti-inflammatory drug design?

- Answer : The amino and methoxy groups act as hydrogen-bond donors/acceptors, inhibiting cyclooxygenase-2 (COX-2). In silico molecular dynamics simulations (e.g., GROMACS) reveal binding stability, while ELISA assays quantify prostaglandin E2 (PGE2) suppression in macrophage models .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。